molecular formula C17H22N4O3S B5298063 N~4~-(6-methoxy-1,3-benzothiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

N~4~-(6-methoxy-1,3-benzothiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

Cat. No.: B5298063
M. Wt: 362.4 g/mol
InChI Key: ZRXZMECLNFRKRJ-UHFFFAOYSA-N
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Description

N~4~-(6-methoxy-1,3-benzothiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a complex organic compound characterized by the presence of a benzothiazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(6-methoxy-1,3-benzothiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with various aldehydes under acidic conditions. The resulting benzothiazole derivative is then subjected to further reactions to introduce the methoxy group at the 6-position.

The piperidine ring is synthesized separately, often through the reaction of piperidine with dimethylamine and a suitable carboxylic acid derivative. The final step involves the coupling of the benzothiazole and piperidine rings through a carboxamide linkage, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~4~-(6-methoxy-1,3-benzothiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The carboxamide linkage can be reduced to an amine under reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

N~4~-(6-methoxy-1,3-benzothiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(6-methoxy-1,3-benzothiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The methoxy group and piperidine ring contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-4-propylbenzenesulfonamide

Uniqueness

N~4~-(6-methoxy-1,3-benzothiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-20(2)17(23)21-8-6-11(7-9-21)15(22)19-16-18-13-5-4-12(24-3)10-14(13)25-16/h4-5,10-11H,6-9H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXZMECLNFRKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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